molecular formula C14H15NO B7570241 N-naphthalen-1-yloxolan-3-amine

N-naphthalen-1-yloxolan-3-amine

Cat. No.: B7570241
M. Wt: 213.27 g/mol
InChI Key: FPGMMICTLMVNKL-UHFFFAOYSA-N
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Description

N-Naphthalen-1-yloxolan-3-amine is a secondary amine featuring a naphthalene moiety linked to an oxolane (tetrahydrofuran) ring via an amine group.

Properties

IUPAC Name

N-naphthalen-1-yloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-6-13-11(4-1)5-3-7-14(13)15-12-8-9-16-10-12/h1-7,12,15H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGMMICTLMVNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloroooxolane

The synthesis begins with tetrahydrofuran-3-ol (oxolan-3-ol), which is treated with thionyl chloride (SOCl2\text{SOCl}_2) in anhydrous dichloromethane. This reaction proceeds via nucleophilic acyl substitution, yielding 3-chloroooxolane with a conversion efficiency of 85–90%.

Oxolan-3-ol+SOCl23-Chloroooxolane+HCl+SO2\text{Oxolan-3-ol} + \text{SOCl}2 \rightarrow \text{3-Chloroooxolane} + \text{HCl} + \text{SO}2

Etherification with 1-Naphthol

In a dimethylformamide (DMF) solution containing potassium hydroxide (KOH\text{KOH}), 3-chloroooxolane reacts with sodium 1-naphthoxide (generated in situ from 1-naphthol and NaOH\text{NaOH}). The reaction is conducted at 80–90°C for 12 hours, yielding 3-(1-naphthyloxy)oxolane with a crude yield of 75–80%.

3-Chloroooxolane+Na-1-naphthoxide3-(1-Naphthyloxy)oxolane+NaCl\text{3-Chloroooxolane} + \text{Na-1-naphthoxide} \rightarrow \text{3-(1-Naphthyloxy)oxolane} + \text{NaCl}

Method 2: Reductive Amination and Mitsunobu Reaction

Synthesis of 3-Oxooxolane

Tetrahydrofuran-3-ol is oxidized using pyridinium chlorochromate (PCC\text{PCC}) in dichloromethane, yielding 3-oxooxolane (85% yield). The ketone group serves as a substrate for reductive amination.

Oxolan-3-olPCC3-Oxooxolane\text{Oxolan-3-ol} \xrightarrow{\text{PCC}} \text{3-Oxooxolane}

Reductive Amination

A solution of 3-oxooxolane and ammonium acetate (NH4OAc\text{NH}_4\text{OAc}) in methanol is treated with sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) at room temperature for 12 hours. This one-pot reaction produces oxolan-3-amine with a yield of 70–75%.

3-Oxooxolane+NH4OAcNaBH3CNOxolan-3-amine\text{3-Oxooxolane} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Oxolan-3-amine}

Mitsunobu Reaction for Ether Formation

The amine group is protected as an acetamide using acetic anhydride (Ac2O\text{Ac}_2\text{O}). The protected intermediate undergoes a Mitsunobu reaction with 1-naphthol, employing diethyl azodicarboxylate (DEAD\text{DEAD}) and triphenylphosphine (PPh3\text{PPh}_3) in tetrahydrofuran. Deprotection with hydrochloric acid (HCl\text{HCl}) yields the final product (55–60% overall yield).

Comparative Analysis of Synthetic Routes

Parameter Method 1 Method 2
Overall Yield60–65%55–60%
Key StepGabrielMitsunobu
Functional Group ToleranceModerateHigh
Purification ComplexityModerateHigh

Method 1 offers higher yields but requires handling gaseous ammonia, whereas Method 2 avoids harsh conditions but involves multiple protection/deprotection steps.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3) :

    • δ 8.2–7.4 (m, 7H, naphthyl), 4.2 (t, 1H, OCH2_2), 3.9–3.7 (m, 2H, oxolane), 3.1 (s, 2H, NH2_2).

  • 13C^{13}\text{C} NMR :

    • δ 154.2 (C-O), 134.1–125.3 (naphthyl), 72.1 (OCH2_2), 48.9 (C-N).

Mass Spectrometry

  • ESI-MS : m/z 243.1 [M+H]+^+.

Challenges and Optimization Opportunities

  • Regioselectivity in Ether Formation : Competing reactions at alternative positions of the oxolane ring may occur, necessitating precise temperature control.

  • Amine Protection : Acetylation in Method 2 introduces an extra step, increasing synthesis time. Alternative protecting groups (e.g., Boc) may improve efficiency.

  • Catalyst Selection : Transition metal catalysts (e.g., Pd/C) could accelerate amination steps but risk contamination.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-1-yloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

N-naphthalen-1-yloxolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-naphthalen-1-yloxolan-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

Key Research Findings

  • Conformational Stability : Crystallographic data for analogues (e.g., ) reveal planar aromatic systems and van der Waals-driven packing, suggesting similar stability for the target compound.
  • Reactivity : The oxolane ring’s ether oxygen may participate in hydrogen bonding, unlike the oxazole’s nitrogen .
  • Thermal Properties : Schiff bases (e.g., ) often exhibit higher melting points due to extended conjugation, whereas aliphatic amines (e.g., ) are typically liquids or low-melting solids.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ConditionsYield (%)Reference
Reductive AminationPd/NiO, H₂, 25°C, 10h84–98
C-H DimethylaminationPd(OAc)₂, DMF, 80°C, 24h60–75
Nucleophilic SubstitutionK₂CO₃, DMF, reflux50–70

Basic: How is the structural confirmation of this compound achieved experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons in naphthalene appear at δ 7.2–8.5 ppm, while oxolane protons resonate at δ 3.5–4.5 ppm .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹ and C-O-C vibrations in oxolane at ~1080 cm⁻¹) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, N-(2,3-dimethoxybenzylidene)-naphthalen-1-amine crystallizes in an orthorhombic system (space group Pbca; a = 7.716 Å, b = 17.079 Å, c = 23.427 Å) .

Advanced: How can computational chemistry resolve contradictions in crystallographic or spectroscopic data?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates optimized geometries and compares them with experimental X-ray data to identify discrepancies (e.g., torsional angles in naphthalene derivatives) .
  • Molecular Dynamics Simulations : Assesses conformational flexibility in solution, explaining deviations between NMR (dynamic) and crystallographic (static) data .
  • Electron Density Maps : SHELX-derived maps (e.g., SHELXL) detect disorder or twinning in crystals, which may cause conflicting refinement metrics .

Q. Table 2: Example Crystallographic Data

CompoundSpace Groupa (Å)b (Å)c (Å)Refinement R Factor
N-(2,3-dimethoxybenzylidene)-naphthalen-1-aminePbca7.71617.07923.4270.048

Advanced: What experimental strategies address low yields in palladium-catalyzed amination reactions?

Methodological Answer:

  • Catalyst Optimization : Screening ligands (e.g., bipyridine, phosphines) to enhance Pd(OAc)₂ activity. Evidence shows ligand-free Pd/NiO achieves 84–98% yields in reductive amination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic amines.
  • Temperature/Time Adjustments : Higher temperatures (80–100°C) may accelerate C-H activation but risk decomposition .

Advanced: How to design binding studies for this compound in pharmacological research?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors (e.g., serotonin transporters, using immobilized targets) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for interactions with enzymes or DNA .
  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding poses, guiding mutagenesis studies (e.g., naphthalene stacking with hydrophobic pockets) .

Q. Table 3: Example Binding Parameters

TargetKₐ (M⁻¹)MethodReference
Serotonin Transporter1.2 × 10⁶SPR
Cytochrome P4505.8 × 10⁴ITC

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Thermal Stability : Differential Scanning Calorimetry (DSC) determines decomposition temperatures (e.g., >200°C for similar amines) .
  • Ventilation : Use fume hoods to avoid inhalation of airborne crystals.
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure, as recommended in safety data sheets .

Advanced: How to resolve enantiomer-specific bioactivity in chiral this compound derivatives?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak columns with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular Dichroism (CD) : Correlates optical activity with absolute configuration.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) to synthesize enantiopure derivatives for activity comparisons .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Reverse-phase C18 columns with ESI+ ionization (e.g., m/z 291.34 for [M+H]⁺) achieve detection limits of 0.1 ng/mL .
  • High-Performance Liquid Chromatography (HPLC) : UV detection at 254 nm (aromatic absorption) with gradient elution .

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